2,5-Dioctylthieno[3,2-b]thiophene
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Overview
Description
2,5-Dioctylthieno[3,2-b]thiophene is a compound with the molecular formula C22H36S2. It is a derivative of thieno[3,2-b]thiophene, which is a heterocyclic compound containing sulfur atoms. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioctylthieno[3,2-b]thiophene typically involves the alkylation of thieno[3,2-b]thiophene. One common method includes the reaction of thieno[3,2-b]thiophene with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioctylthieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Bromine in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5-Dioctylthieno[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2,5-Dioctylthieno[3,2-b]thiophene involves its interaction with molecular targets and pathways. Its electronic properties allow it to participate in charge transfer processes, making it effective in organic electronic applications. The compound’s ability to form π-conjugated systems enhances its conductivity and stability in electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
- 2,3-Dioctylthieno[3,4-b]pyrazine
- 2,6-Dioctylthieno2,3-fbenzothiole
- 3,7-Dioctylthieno2,3-fbenzothiole
Uniqueness
2,5-Dioctylthieno[3,2-b]thiophene stands out due to its specific electronic properties and stability, making it particularly suitable for applications in organic electronics. Its long alkyl chains provide solubility in organic solvents, facilitating its processing and integration into various devices .
Properties
Molecular Formula |
C22H36S2 |
---|---|
Molecular Weight |
364.7 g/mol |
IUPAC Name |
2,5-dioctylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C22H36S2/c1-3-5-7-9-11-13-15-19-17-21-22(23-19)18-20(24-21)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
FADMUUZWZGWNSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(S1)C=C(S2)CCCCCCCC |
Origin of Product |
United States |
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